
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two ethylhexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-ethylhexylamine. The process can be carried out under various conditions, including:
Gas-phase fixed-bed oxidation: In this method, anthracene is vaporized and mixed with air, then passed through an oxidation chamber at around 389°C in the presence of a vanadium pentoxide catalyst.
Liquid-phase oxidation: This involves dissolving anthracene in a solvent like trichlorobenzene, followed by the addition of nitric acid at 105-110°C.
Chemical Reactions Analysis
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Industry: It is used in the production of organic redox flow batteries due to its redox-active properties.
Mechanism of Action
The mechanism of action of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to insert between DNA base pairs . Additionally, the compound can inhibit topoisomerase II, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Known for its use in cancer therapy, mitoxantrone also inhibits topoisomerase II but has different side chains.
Ametantrone: Another anticancer agent with similar core structure but different substituents.
1,4-Diaminoanthraquinones: These compounds are used in redox flow batteries and have multiple oxidation states.
The uniqueness of this compound lies in its specific substituents, which impart distinct solubility and reactivity properties, making it suitable for specialized applications in both scientific research and industry.
Properties
CAS No. |
825190-77-0 |
|---|---|
Molecular Formula |
C30H42N2O2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
1,8-bis(2-ethylhexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O2/c1-5-9-13-21(7-3)19-31-25-17-11-15-23-27(25)30(34)28-24(29(23)33)16-12-18-26(28)32-20-22(8-4)14-10-6-2/h11-12,15-18,21-22,31-32H,5-10,13-14,19-20H2,1-4H3 |
InChI Key |
HBRVCHFYZOPXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


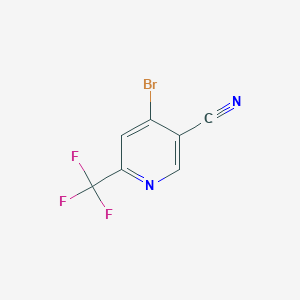

![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
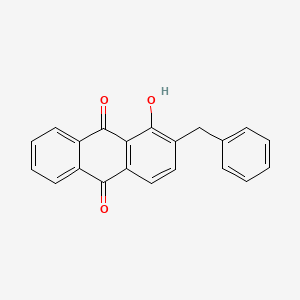


![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)

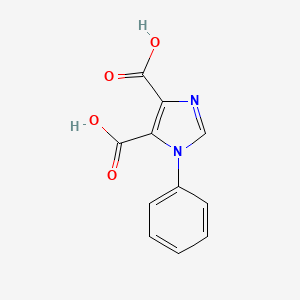
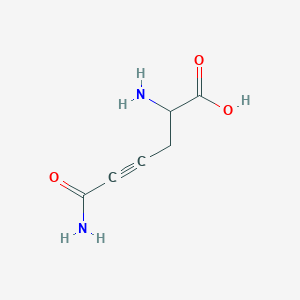
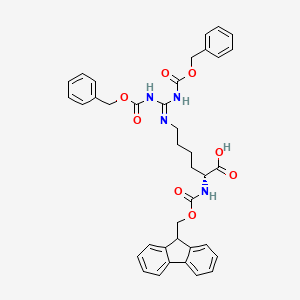
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)


